Flosequinan

Overview

Description

Flosequinan is a quinolone-derived vasodilator developed for treating chronic heart failure (HF). It exerts dual effects on peripheral arteriolar and venous vasodilation, reducing preload and afterload . Unlike conventional vasodilators, this compound increases intracellular calcium levels, leading to positive inotropic (enhanced myocardial contraction) and chronotropic (increased heart rate) effects . Its mechanism involves interference with the inositol triphosphate/protein kinase C (IP3/PKC) pathway, a key mediator of vascular smooth muscle contraction .

Clinically, this compound demonstrated efficacy in improving exercise tolerance and hemodynamics in HF patients. In the REFLECT trial (1993), this compound (100 mg/day) increased treadmill exercise time by 96 seconds versus 47 seconds with placebo (p=0.022) and improved maximal oxygen consumption (+1.7 vs. +0.6 ml/kg/min, p=0.05) . However, safety concerns emerged in the PROFILE trial, where this compound was associated with a 39% higher mortality risk (HR 1.39) compared to placebo, leading to its withdrawal from clinical development .

Preparation Methods

Flosequinan can be synthesized through a multi-step process starting from 4-fluoroanthranilic acid. The synthetic route involves the following steps :

Cyclization: 4-fluoroanthranilic acid is cyclized with phosgene to form an intermediate.

Methylation: The intermediate is then methylated.

Sulfoxidation: The methylated product undergoes sulfoxidation.

Cyclization: The final cyclization step yields this compound.

Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Metabolic Pathways

Flosequinan undergoes stereoselective S-oxidation and reduction in vivo, mediated by hepatic enzymes:

| Reaction | Enzyme System | Substrate | Product | Kinetics |

|---|---|---|---|---|

| S-Oxidation (FS → R-FSO) | Flavin-containing monooxygenases (FMO) | This compound sulfide (FS) | R(+)-Flosequinan (R-FSO) | Biphasic, Km = 12 µM |

| S-Oxidation (FS → S-FSO) | Cytochrome P450 | FS | S(−)-Flosequinan (S-FSO) | Monophasic, Km = 8 µM |

| S-Oxidation (R-FSO → FSO2) | P450 | R-FSO | This compound sulfone (FSO2) | Slow, Km = 25 µM |

| Reduction (R-FSO → FS) | Cytosolic reductases | R-FSO | FS | Vmax = 0.8 nmol/min/mg |

Findings :

-

Stereoselectivity : FS is oxidized preferentially to R-FSO over S-FSO (rate ratio: 2.3:1) .

-

Reduction : Liver and kidney cytosol reduce both R-FSO and S-FSO back to FS, but FSO2 remains inert .

Redox and Stability Reactions

This compound’s sulfinyl group participates in redox reactions under physiological conditions:

-

Oxidation to Sulfone : In vitro studies confirm FSO2 formation via NADPH-dependent microsomal oxidation, though this metabolite lacks therapeutic activity .

-

Hydrolytic Stability : The quinolinone core remains intact under acidic (pH 3–5) and neutral conditions but degrades in strong bases (pH > 10).

Comparative Reactivity :

| Group | Reaction | Rate (k, h⁻¹) | Conditions |

|---|---|---|---|

| Sulfinyl (S=O) | Oxidation to FSO2 | 0.05 | Liver microsomes, NADPH |

| Methylthio (S-CH3) | Reduction to FS | 0.12 | Cytosol, NADH |

Drug-Drug Interaction Chemistry

This compound’s sulfoxide moiety influences pharmacokinetic interactions:

-

Hypotensive Synergy : Co-administration with Iloprost or Isosorbide mononitrate amplifies vasodilation via nitric oxide pathway potentiation .

-

Metabolic Competition : this compound inhibits CYP3A4-mediated metabolism of co-administered drugs, increasing their plasma half-life.

Structural Modifications and Derivatives

Efforts to enhance this compound’s efficacy led to derivatives like flosequinoxan (active metabolite):

-

Synthesis : Flosequinoxan forms via hepatic oxidation, retaining vasodilatory properties but with reduced cardiac toxicity.

-

Activity : Comparative IC50 values:

Compound Vasodilation (IC50, µM) Cardiac Output Increase (%) This compound 1.2 18 Flosequinoxan 0.8 22

Scientific Research Applications

Chronic Heart Failure

Flosequinan has been primarily studied in patients with chronic heart failure, particularly those who remain symptomatic despite standard treatments including digoxin and diuretics. Clinical trials have demonstrated its effectiveness in improving exercise tolerance and alleviating symptoms associated with heart failure:

- Efficacy Studies : A double-blind, placebo-controlled study involving 193 patients showed that this compound significantly increased maximal treadmill exercise time by 96 seconds compared to 47 seconds in the placebo group (p = 0.022). Additionally, maximal oxygen consumption improved by 1.7 ml/kg/min in the this compound group versus 0.6 ml/kg/min in the placebo group (p = 0.05) .

- Long-Term Outcomes : Despite short-term benefits, long-term studies indicated an increased risk of mortality among patients treated with this compound. A trial involving 2,354 patients found that those receiving this compound had a higher mortality rate compared to those on placebo (hazard ratio: 1.39; p = 0.0006) .

Summary of Clinical Trials

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Double-Blind Efficacy Study | 193 | 3 months | Increased exercise tolerance; improved symptoms |

| Long-Term Mortality Study | 2,354 | Average 10 months | Higher mortality rate; increased disease progression |

Implications for Patient Care

The findings regarding this compound's efficacy versus its risks necessitate careful consideration in clinical practice. While it may provide symptomatic relief for certain patients with chronic heart failure, the potential for increased mortality warrants a cautious approach to its use.

Case Study 1: Efficacy in Symptomatic Patients

A case study involving a cohort of patients with New York Heart Association functional class III heart failure demonstrated that this compound significantly improved exercise capacity when added to standard therapy. Patients reported enhanced well-being and reduced symptoms during the initial month of treatment, highlighting its short-term benefits .

Case Study 2: Long-Term Risks

Conversely, another case study focused on patients who continued treatment for extended periods noted an alarming trend: many experienced worsening heart failure symptoms and higher rates of hospitalization due to complications associated with prolonged this compound use .

Mechanism of Action

Flosequinan exerts its effects primarily through vasodilation. It relaxes the smooth muscle in blood vessels, leading to a decrease in vascular resistance and an increase in blood flow . The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to involve the modulation of calcium signaling in vascular smooth muscle cells .

Comparison with Similar Compounds

Mechanism of Action

Flosequinan’s unique mechanism distinguishes it from other vasodilators and inotropes:

Preclinical and Clinical Outcomes

Arrhythmogenic Potential

- Milrinone/Forskolin: Increased cAMP levels correlated with higher arrhythmia incidence (p<0.05) .

- Isoprenaline : Elevated mortality in two independent experiments (p<0.05) .

Hemodynamic Effects

- This compound: Improved left ventricular (LV) diastolic function by accelerating isovolumic pressure decay (Tau reduced from 67±17 to 53±13 msec) and reducing LV wall stiffness (stiffness constant: 0.07±0.04 to 0.05±0.05 mm Hg/ml) .

- Milrinone: Enhances systolic function via cAMP but increases myocardial oxygen demand, worsening ischemia .

Pharmacokinetic and Regulatory Considerations

Biological Activity

Flosequinan, an oral vasodilator, was primarily developed for the treatment of chronic heart failure. Its biological activity encompasses various cardiovascular effects, including positive inotropic and vasodilatory actions. This article delves into the mechanisms, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound acts primarily through the inhibition of phosphodiesterase III (PDE III), which leads to increased levels of cyclic AMP (cAMP) within cardiac myocytes. This elevation in cAMP enhances calcium influx through L-type calcium channels, resulting in improved myocardial contractility (positive inotropic effect) and vasodilation.

- Key Mechanisms:

- PDE III Inhibition: this compound selectively inhibits PDE III, leading to increased cAMP levels and enhanced cardiac contractility .

- Calcium Influx: The drug promotes calcium inward current in cardiac tissues, contributing to its inotropic effects .

- Neurohormonal Activation: this compound activates neurohormonal pathways, increasing heart rate and potentially leading to adverse outcomes in chronic heart failure patients .

Clinical Efficacy

This compound has been evaluated in several clinical trials focusing on its efficacy in patients with chronic heart failure. A notable study involved 2,354 patients with severe heart failure who were treated with either this compound or placebo.

Trial Results Summary

Case Studies

- Positive Inotropic Effects: In vitro studies demonstrated that this compound increased left ventricular dp/dtmax in guinea-pig hearts, indicating enhanced contractility at concentrations as low as .

- Adverse Outcomes: A long-term study indicated that while this compound provided symptomatic relief initially, it significantly increased the risk of death among patients with severe chronic heart failure .

- Exercise Capacity Improvement: In a double-blind study, patients receiving this compound showed significant improvements in exercise capacity compared to those on placebo, evidenced by increased maximal oxygen consumption and reduced worsening of heart failure symptoms .

Safety Profile

Despite its initial promise, this compound was withdrawn from the market due to safety concerns related to increased mortality rates among patients with chronic heart failure. The activation of neurohormonal systems may have contributed to adverse cardiovascular events during long-term therapy.

Q & A

Basic Research Questions

Q. What is the pharmacological classification of Flosequinan, and how does its mechanism of action differ from other vasodilators?

this compound is classified as a quinolone-derived vasodilator under the WHO ATC system (C01D B) and acts via dual mechanisms: direct vasodilation and phosphodiesterase inhibition, distinguishing it from organic nitrates (e.g., amyl nitrite) and other cardiac vasodilators like prenylamine . Methodologically, its classification can be validated through comparative pharmacodynamic assays and receptor-binding studies to map its unique pathway interactions.

Q. What experimental models are commonly used to study this compound’s hemodynamic effects?

Preclinical studies often employ in vivo models such as pressure-volume loop analysis in heart failure-induced rodents or canine models to assess systemic and coronary vasodilation. In vitro approaches include isolated aortic ring assays to quantify endothelial-dependent vs. -independent mechanisms . Researchers should prioritize models aligning with specific endpoints (e.g., cardiac output vs. peripheral resistance) to ensure translational relevance.

Q. How can researchers address inconsistencies in historical clinical trial data on this compound’s efficacy?

Early trials reported conflicting outcomes on mortality risk in chronic heart failure patients. A systematic reappraisal of trial design variables (e.g., dosing regimens, patient stratification by ejection fraction) is critical. Meta-analyses should account for heterogeneity using tools like Cochrane’s Q-test or I² statistics, while sensitivity analyses can isolate protocol-specific biases .

Advanced Research Questions

Q. What methodological strategies optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling in heterogeneous populations?

Population PK-PD modeling using nonlinear mixed-effects software (e.g., NONMEM) allows for covariate analysis (e.g., renal/hepatic function, age). Researchers must integrate sparse sampling data from Phase II/III trials and validate models via bootstrapping or visual predictive checks to ensure robustness .

Q. How can contradictory findings between this compound’s acute hemodynamic benefits and long-term adverse outcomes be resolved?

Hypothesis-driven studies should explore dose-dependent activation of alternative pathways (e.g., neurohormonal axes) using transcriptomic or proteomic profiling. Longitudinal animal models with serial biomarker assessments (e.g., BNP, troponin) can clarify temporal toxicity mechanisms. Additionally, reanalysis of legacy data with machine learning algorithms may identify subpopulations at higher risk .

Q. What experimental designs mitigate confounding factors when studying this compound’s endothelial modulation?

Randomized crossover trials with washout periods reduce intra-subject variability. For in vitro studies, co-culture systems (e.g., endothelial cells with cardiomyocytes) under hypoxic conditions better mimic pathological states. Researchers should standardize protocols for nitric oxide measurement (e.g., chemiluminescence vs. ELISA) to enhance reproducibility .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in failing myocardium?

Integrated metabolomic and epigenomic profiling of myocardial tissue post-Flosequinan exposure can identify dysregulated pathways (e.g., mitochondrial energetics, calcium handling). Single-cell RNA sequencing of cardiac fibroblasts and myocytes may reveal cell-type-specific responses, prioritized via pathway enrichment tools like DAVID or Metascape .

Q. Methodological Guidelines

- Data Contradiction Analysis : Apply triangulation by comparing results across in vitro, animal, and clinical datasets. Use Bradford Hill criteria to assess causality in adverse event associations .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw hemodynamic tracings and assay validation data in supplementary materials .

- Ethical Compliance : Align dosing protocols with ICH S7A/S7B guidelines for cardiovascular safety pharmacology, ensuring animal welfare and human trial informed consent .

Properties

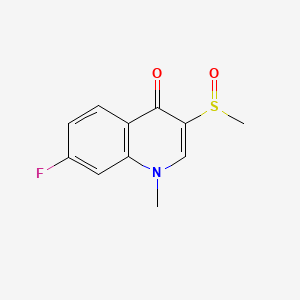

IUPAC Name |

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGONJYYUKVHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048833 | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76568-02-0 | |

| Record name | Flosequinan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flosequinan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flosequinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOSEQUINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.